1,1-Bis(4-fluorophenyl)-buta-1,3-diene
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Overview
Description
1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE is an organic compound characterized by the presence of two fluorophenyl groups attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE typically involves the reaction of 4-fluorobenzaldehyde with a suitable diene precursor under controlled conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
On an industrial scale, the production of 1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 4-fluorobenzophenone or 4-fluorobenzoic acid.
Reduction: Formation of 1,1-bis-(4-fluorophenyl)butane.
Substitution: Formation of 1,1-bis-(4-hydroxyphenyl)-buta-1,3-diene or 1,1-bis-(4-aminophenyl)-buta-1,3-diene.
Scientific Research Applications
1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-BIS-(4-CHLOROPHENYL)-BUTA-1,3-DIENE
- 1,1-BIS-(4-METHYLPHENYL)-BUTA-1,3-DIENE
- 1,1-BIS-(4-METHOXYPHENYL)-BUTA-1,3-DIENE
Uniqueness
1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
3888-61-7 |
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Molecular Formula |
C16H12F2 |
Molecular Weight |
242.26 g/mol |
IUPAC Name |
1-fluoro-4-[1-(4-fluorophenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H12F2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h2-11H,1H2 |
InChI Key |
JTACHUIAXFOWNK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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